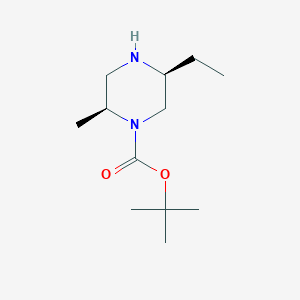

tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate

Description

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10-/m0/s1 |

InChI Key |

YZHZLLZTMYDRLG-UWVGGRQHSA-N |

Isomeric SMILES |

CC[C@H]1CN([C@H](CN1)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stereochemical Considerations and Structural Characterization

The target compound belongs to the piperazine carboxylate family, characterized by a six-membered ring with two nitrogen atoms. The (2S,5S) configuration introduces distinct steric and electronic properties compared to its diastereomers, such as the (2R,5S) variant documented in PubChem (CID: 74787564). The tert-butyl ester group at position 1 enhances stability during synthetic transformations, while the ethyl and methyl substituents at positions 5 and 2, respectively, influence reactivity in nucleophilic and electrophilic reactions.

Key Structural Data

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Stereochemical Descriptors :

- InChIKey : YZHZLLZTMYDRLG-ZJUUUORDSA-N

- SMILES : CC[C@H]1CN(C@@HC)C(=O)OC(C)(C)C

Synthetic Methodologies

Classical Alkylation and Carbamate Formation

The most widely cited method involves stereoselective alkylation of a piperazine precursor followed by carbamate protection (Figure 1).

Protocol (Adapted from WO2014200786A1 and CN117024379B):

- Starting Material : (2S,5S)-5-ethyl-2-methylpiperazine (prepared via resolution of racemic mixtures using chiral auxiliaries).

- Carbamate Protection :

- React with tert-butyl chloroformate (1.2 equiv) in dichloromethane.

- Add triethylamine (2.0 equiv) at 0°C to mitigate exothermic side reactions.

- Stir for 12 hours at 25°C.

- Workup :

Critical Parameters :

- Temperature Control : Exceeding 30°C during carbamate formation risks racemization at the stereocenters.

- Solvent Choice : Dichloromethane outperforms THF due to better solubility of intermediates.

Flow Microreactor Synthesis

Industrial-scale production leverages continuous flow systems to enhance efficiency:

- Reactor Setup : Tubular microreactor (ID: 1 mm, L: 5 m) with residence time of 2 minutes.

- Conditions :

- Temperature : 50°C

- Pressure : 3 bar

- Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B) for enantioselective carbamate transfer.

- Output : 92% yield with >99% diastereomeric excess (d.e.).

Comparative Analysis of Methodologies

Notes :

Industrial Applications and Process Optimization

Case Study: Emtrictinib Intermediate Synthesis

The Chinese patent CN117024379B details an optimized route for (2S,5S)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate as a precursor to emtrictinib:

- Esterification : 4-Chloro-2-nitrobenzoic acid → tert-butyl ester (95% yield, 12 h).

- Nucleophilic Substitution : N-Methylpiperazine displacement at 90°C with diazabicyclo catalyst (93% yield, 6 h).

- Nitro Reduction : Hydrazine hydrate/Raney nickel in methanol (80% yield, 2 h).

Innovations :

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 229.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

a) tert-Butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate

- Key Difference : Stereochemistry at the 5-position (5R vs. 5S).

- Impact: Diastereomers exhibit distinct physicochemical properties.

- Synthetic Relevance : Separation of diastereomers often requires chiral chromatography, increasing production costs.

b) tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₂O₂.

- Key Difference : Methyl groups at positions 2 and 6 instead of 2 and 3.

- Physical Properties :

- Applications : The symmetric dimethyl substitution may enhance rigidity, favoring use in crystal engineering or as a ligand in catalysis.

Substituent-Driven Comparisons

a) tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate

b) tert-Butyl 4-(3-(5-methoxypyrazin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

- Structure : Heteroaromatic pyrazine-pyridine moiety.

- Synthesis : Suzuki-Miyaura coupling with Pd catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)) .

- Applications : The electron-deficient pyrazine ring enhances π-stacking interactions, making this compound suitable for kinase inhibitor development.

Key Research Findings

Stereochemical Sensitivity : The (2S,5S) configuration in the target compound is critical for bioactivity in chiral environments, as seen in analogous kinase inhibitors .

Synthetic Challenges : Alkylation of Boc-piperazine with ethyl and methyl groups requires precise stoichiometry to avoid diastereomer formation, as observed in related syntheses .

Thermal Stability : tert-butyl derivatives generally exhibit high thermal stability (e.g., boiling points >250°C), making them suitable for high-temperature reactions .

Biological Activity

tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its applications in drug development.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- CAS Number : 1932513-31-9

- Density : 0.958 g/cm³ (predicted)

- Boiling Point : 297.4 °C (predicted)

- pKa : 8.55 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the tert-butyl group introduces steric hindrance, which can enhance binding affinity and selectivity towards various receptors and enzymes. The piperazine ring structure allows for interactions with neurotransmitter receptors and other proteins that are pivotal in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogenic microorganisms. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Effects

Preliminary studies suggest potential anticancer effects of this compound. It may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways related to cell survival and proliferation. Further research is necessary to elucidate these mechanisms and evaluate its efficacy in various cancer models.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- In vitro assays demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

-

Anticancer Mechanism Investigation :

- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| tert-butyl (2R,5R)-5-methylpiperazine-1-carboxylate | C₁₁H₂₄N₂O₂ | Antimicrobial |

| tert-butyl (2S,5R)-5-isopropylpiperazine-1-carboxylate | C₁₃H₂₈N₂O₂ | Anticancer |

| tert-butyl (3R,6R)-3-propylpiperidine-1-carboxylate | C₁₃H₂₆N₂O₂ | Neuroprotective |

Q & A

Q. What are the common synthetic routes for tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate?

- Methodological Answer : The compound is synthesized via:

- Hydrogenation : Catalytic hydrogenation using Pd/C under ambient conditions (e.g., 93% yield in ethanol at room temperature for 12 hours) .

- Nucleophilic Substitution : Coupling reactions with potassium carbonate in 1,4-dioxane at 110°C (e.g., 80% yield for tert-butyl piperazine derivatives) .

- Cross-Coupling : Suzuki-Miyaura reactions under microwave irradiation (e.g., 91% yield using Pd(PPh₃)₄ and sodium carbonate) .

- Stereoselective Synthesis : Kinetic resolution with chiral catalysts (e.g., parallel kinetic resolution of cyclopentene precursors) .

Q. How is the compound purified post-synthesis?

- Methodological Answer : Purification typically involves:

Q. What spectroscopic methods confirm its structure?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to identify stereochemistry and functional groups (e.g., δ 1.46 ppm for tert-butyl protons in CDCl₃) .

- Mass Spectrometry (MS) : ESI or LCMS to confirm molecular ions (e.g., m/z 372.2 [M+H]) .

- X-ray Crystallography : Resolve absolute configuration (e.g., monoclinic P21/n space group with β = 93.5°) .

Advanced Research Questions

Q. How is stereochemical integrity ensured during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Pd complexes) to control piperazine ring stereochemistry .

- Kinetic Resolution : Parallel resolution of racemic precursors (e.g., methyl cyclopentene carboxylate) to isolate (1R,2S,5S) or (1S,2R,5R) enantiomers .

- Crystallographic Validation : Refinement via SHELXL to confirm diastereomeric ratios (e.g., R-factor < 0.05) .

Q. How can contradictions in reaction yields under varying conditions be resolved?

- Methodological Answer :

- Parameter Optimization : Compare solvent polarity (e.g., THF vs. 1,4-dioxane) and temperature (e.g., 60°C vs. 110°C) to maximize yields .

- Catalyst Screening : Evaluate Pd/C vs. Pd(PPh₃)₄ for hydrogenation vs. cross-coupling efficiency .

- Reaction Monitoring : Use LCMS or TLC to identify side products (e.g., brominated byproducts in ) .

Q. What are its applications as an intermediate in drug development?

- Methodological Answer :

- Antiviral Agents : Serves as a precursor for hepatitis C virus (HCV) RNA inhibitors (e.g., via functionalization of pyrrolidine derivatives) .

- Kinase Inhibitors : Used in synthesizing pyrido[2,3-d]pyrimidine derivatives for targeted therapies .

- Peptidomimetics : Incorporation into amide backbones for bioactive molecule design (e.g., dihydropyrazine intermediates) .

Q. What challenges arise in characterizing diastereomers or enantiomers?

- Methodological Answer :

- Spectral Overlap : Differentiate diastereomers via H NMR coupling constants (e.g., vicinal protons in piperazine rings) .

- Crystallographic Ambiguity : Resolve twinning or disorder using SHELX refinement (e.g., anisotropic displacement parameters) .

- Chromatographic Separation : Employ chiral columns (e.g., CHIRALPAK®) for enantiomeric excess determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.